molecular formula C20H22O6 B12422458 5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

Cat. No.: B12422458
M. Wt: 358.4 g/mol
InChI Key: VRHZMFGDDGFRLP-NSMLZSOPSA-N
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Description

The compound 5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of hexahydrofurofuran as a starting material, which undergoes a series of chemical reactions to introduce the hydroxy and methoxy groups at specific positions . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to scavenge free radicals and inhibit inflammatory pathways contributes to its potential therapeutic benefits.

Comparison with Similar Compounds

5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: can be compared with other similar compounds, such as:

    Hexahydrofurofuran derivatives: These compounds share the hexahydrofurofuran ring system but may differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Phenolic compounds: Compounds with hydroxyl groups attached to aromatic rings, which exhibit antioxidant and antimicrobial activities.

The uniqueness of This compound

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

InChI

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1

InChI Key

VRHZMFGDDGFRLP-NSMLZSOPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O

Origin of Product

United States

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